モノメチルスルホクリン

概要

説明

科学的研究の応用

Antimicrobial Activity

Monomethylsulochrin exhibits notable antimicrobial properties, particularly against pathogenic microorganisms. Research has demonstrated its effectiveness against various bacteria and protozoa, making it a candidate for drug development.

Antileishmanial Activity

Monomethylsulochrin has shown significant activity against Leishmania species, which cause leishmaniasis, a disease affecting millions globally. A study indicated that monomethylsulochrin inhibited the growth of L. amazonensis promastigotes with an IC50 of 18.04 µM and exhibited even stronger activity against intracellular amastigotes (IC50 of 5.09 µM) . This compound acts as an inhibitor of sterol 14-alpha-demethylase (CYP51), a critical enzyme in the survival of these parasites .

Antibacterial Activity

While monomethylsulochrin has shown limited antibacterial activity compared to other compounds, it still presents some potential. In comparative studies, it demonstrated weak antibacterial effects but was not effective against fungal pathogens .

Pharmaceutical Development

Given its promising biological activities, monomethylsulochrin is being explored for pharmaceutical applications.

Drug Development for Infectious Diseases

The compound's ability to inhibit key enzymes in pathogenic organisms positions it as a lead candidate for developing new treatments for leishmaniasis and potentially other infectious diseases . Its compliance with the Lipinski Rule of Five indicates favorable pharmacokinetic properties, enhancing its viability as a drug candidate .

Mechanistic Studies

Research into the biosynthesis pathways of monomethylsulochrin suggests that understanding these mechanisms can lead to enhanced production methods and derivatives with improved efficacy .

Leishmanicidal Activity Study

A significant study evaluated the leishmanicidal activity of monomethylsulochrin isolated from Aspergillus sp., revealing its cytotoxic effects on promastigotes and intracellular amastigotes while altering mitochondrial membrane potential .

Molecular Docking Studies

Molecular docking studies have further elucidated monomethylsulochrin's mechanism of action against CYP51, providing insights into its potential therapeutic applications in treating parasitic infections .

作用機序

トランス-3-インドールアクリル酸がその効果を発揮するメカニズムには、アリール炭化水素受容体(AHR)の内因性リガンドとしての役割が含まれています。AHRに結合すると、アルデヒド脱水素酵素1ファミリーメンバーA3(ALDH1A3)の発現を転写的にアップレギュレートします。 ALDH1A3はレチナールを基質として使用してNADHを生成し、これはフェロトーシスサプレッサータンパク質1(FSP1)が媒介する還元型コエンザイムQ10の合成に不可欠です . この経路は最終的にフェロトーシスを阻害し、細胞生存を促進します .

生化学分析

Biochemical Properties

Monomethylsulochrin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the growth of Staphylococcus aureus, indicating its interaction with bacterial proteins or enzymes

Cellular Effects

Monomethylsulochrin has shown significant effects on various types of cells. For instance, it has been found to exhibit leishmanicidal activity against promastigote and intracellular amastigote of Leishmania amazonensis . It also caused ultrastructural alterations in parasites, as observed by transmission electron microscopy .

Molecular Mechanism

Molecular modeling studies suggest that Monomethylsulochrin can act as an inhibitor of sterol 14-alpha-demethylase (CYP51), a therapeutic target for human trypanosomiasis and leishmaniasis . This indicates that Monomethylsulochrin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression .

準備方法

合成経路および反応条件: トランス-3-インドールアクリル酸は、インドールとアクリル酸の反応により合成できます . この反応は通常、反応物を触媒の存在下で加熱することを伴い、目的の生成物の形成が促進されます。

工業生産方法: 具体的な工業生産方法は広く文書化されていませんが、トランス-3-インドールアクリル酸の合成は一般的に、大規模生産に最適化された、実験室合成と同様の原理に従っています。これには、連続フロー反応器の使用や、収率を向上させ、生産コストを削減するためのより効率的な触媒の使用が含まれる場合があります。

化学反応の分析

反応の種類: トランス-3-インドールアクリル酸は、以下を含むさまざまな化学反応を起こします。

酸化: 使用される条件と試薬に応じて、さまざまな生成物を形成するために酸化できます。

還元: 還元反応は、α,β-不飽和系を飽和系に変換できます。

置換: インドール環は求電子置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 炭素上のパラジウムを触媒として使用する水素化は、一般的な方法です。

置換: 求電子置換反応では、通常、臭素または硝酸などの試薬を使用します。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンの形成につながる可能性があり、一方、還元は飽和カルボン酸をもたらす可能性があります。

科学研究への応用

トランス-3-インドールアクリル酸は、以下を含む、科学研究において幅広い用途を持っています。

類似化合物との比較

類似化合物:

インドール-3-酢酸: 構造的特徴が類似しているが、生物学的活性は異なる別のインドール誘導体。

インドール-3-酪酸: 構造が類似しているが、主に植物成長調整剤として使用される。

インドール-3-カルビノール: 抗がん特性で知られており、アブラナ科野菜に含まれている。

独自性: トランス-3-インドールアクリル酸は、フェロトーシスの特異的な阻害とトリプトファン代謝における役割により、独特です。 AHRの内因性リガンドとして作用する能力と、AHR-ALDH1A3-FSP1-CoQ10経路への関与は、他のインドール誘導体とは異なります .

生物活性

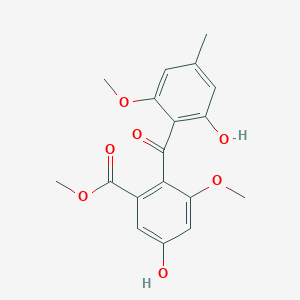

Monomethylsulochrin, a compound isolated from the biomass extract of Aspergillus species, has garnered attention for its significant biological activities, particularly against parasitic infections such as leishmaniasis. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Monomethylsulochrin is a secondary metabolite with a complex structure that has been identified through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its ability to adhere to the Lipinski Rule of Five suggests favorable pharmacokinetic properties, making it a candidate for further drug development.

Antileishmanial Activity

Recent studies have demonstrated that monomethylsulochrin exhibits potent antileishmanial activity against Leishmania amazonensis. The compound was shown to inhibit the growth of promastigotes with an IC50 value of 18.04 ± 1.11 µM and demonstrated even greater efficacy against intracellular amastigotes with an IC50 of 5.09 ± 1.06 µM. These findings indicate that monomethylsulochrin not only affects the extracellular form of the parasite but also significantly impacts its intracellular lifecycle .

The mechanism by which monomethylsulochrin exerts its effects involves the inhibition of sterol 14-alpha-demethylase (CYP51), a critical enzyme in sterol biosynthesis in many pathogens, including Leishmania. Inhibition of this enzyme leads to alterations in membrane integrity and function, which are crucial for parasite survival. Molecular docking studies have confirmed this interaction, highlighting monomethylsulochrin's potential as a lead compound in antileishmanial drug development .

Cytotoxicity Studies

While evaluating the cytotoxic effects on non-infected BALB/c peritoneal macrophages, monomethylsulochrin exhibited a CC50 value of 91.63 ± 1.28 µM, indicating selective toxicity towards leishmanial forms over host cells. This selectivity is essential for therapeutic applications, as it minimizes potential side effects associated with treatment .

Ultrastructural Changes Induced by Monomethylsulochrin

Transmission electron microscopy (TEM) studies revealed significant ultrastructural alterations in Leishmania promastigotes treated with monomethylsulochrin. Observations included atypical vacuoles and electron-dense corpuscles within the cytoplasm, as well as changes to the mitochondrial outer membrane and abnormal arrangements around the kinetoplast. These findings correlate with a decrease in mitochondrial membrane potential, further supporting the compound's mode of action against the parasite .

Comparative Efficacy Against Other Treatments

In comparative studies, monomethylsulochrin was evaluated alongside amphotericin B, a standard treatment for leishmaniasis. The results indicated that monomethylsulochrin not only matched but sometimes exceeded the efficacy of amphotericin B in certain assays, suggesting its potential as a viable alternative or adjunct therapy for leishmaniasis .

Summary Table of Biological Activities

| Activity | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antileishmanial (Promastigote) | 18.04 ± 1.11 | 91.63 ± 1.28 | 5.08 |

| Antileishmanial (Amastigote) | 5.09 ± 1.06 | - | - |

特性

IUPAC Name |

methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOBKBUGVMLSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。